5-(4-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
The compound “5-(4-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one” is a complex organic molecule that features multiple functional groups, including a butoxyphenyl group, a dihydrobenzodioxinylcarbonyl group, a furylmethyl group, and a hydroxy-dihydropyrrolone core. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one” likely involves multiple steps, including the formation of the dihydropyrrolone core, the introduction of the butoxyphenyl and furylmethyl groups, and the attachment of the dihydrobenzodioxinylcarbonyl moiety. Typical reaction conditions might include the use of strong bases or acids, organic solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalytic processes, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound “5-(4-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, derivatives of this compound could be explored as potential drug candidates for various diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “5-(4-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other dihydropyrrolone derivatives, benzodioxinylcarbonyl-containing molecules, and furylmethyl-substituted compounds.
Uniqueness
The uniqueness of “5-(4-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one” lies in its specific combination of functional groups, which could confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C28H27NO7 |
---|---|
Molecular Weight |
489.5g/mol |
IUPAC Name |
(4E)-5-(4-butoxyphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H27NO7/c1-2-3-12-33-20-9-6-18(7-10-20)25-24(27(31)28(32)29(25)17-21-5-4-13-34-21)26(30)19-8-11-22-23(16-19)36-15-14-35-22/h4-11,13,16,25,30H,2-3,12,14-15,17H2,1H3/b26-24+ |
InChI Key |
HWFHVLFUWRTMFC-SHHOIMCASA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CC=CO5 |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CC5=CC=CO5 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CC=CO5 |
Origin of Product |
United States |
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